molecular formula C9H13N3O3 B12933744 N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide CAS No. 88259-91-0

N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide

Katalognummer: B12933744
CAS-Nummer: 88259-91-0
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: WYQLGBUDUIWABX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

While no direct X-ray crystallographic data for N-(2-methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide are available in the provided sources, insights can be inferred from analogous dihydropyridazinone derivatives. For example, the crystal structure of N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide (PubChem CID 135515053) reveals a planar pyrimidinone ring stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent NH group. Similarly, the target compound’s dihydropyridazinone core likely adopts a puckered conformation due to the unsaturated N–N bond, with the methoxyethyl and acetamide substituents influencing packing efficiency.

Table 1: Hypothetical Crystallographic Parameters

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.2 Å, b = 12.5 Å, c = 10.3 Å
Bond Length (C=O) 1.22 Å

These predictions align with trends observed in related heterocyclic acetamides.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

The ¹H NMR spectrum of N-(2-methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is expected to exhibit distinct signals for the methoxyethyl and dihydropyridazinone moieties. For instance:

  • The methoxy group (–OCH₃) would resonate as a singlet near δ 3.3 ppm.
  • The methylene protons adjacent to the oxygen (–CH₂O–) would split into multiplets between δ 3.4–3.6 ppm due to coupling with the methoxy group.
  • The dihydropyridazinone NH proton would appear as a broad singlet near δ 10.5 ppm, as seen in N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
NH (dihydropyridazinone) 10.5 Broad singlet
OCH₃ 3.3 Singlet
CH₂OCH₃ 3.5 Triplet
Acetamide CH₃ 2.1 Singlet

The ¹³C NMR spectrum would feature a carbonyl carbon at ~168 ppm for the acetamide group and a second carbonyl at ~160 ppm for the dihydropyridazinone.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound would yield a molecular ion peak at m/z 225.0851 (calculated for C₉H₁₃N₃O₃). Key fragmentation pathways include:

  • Cleavage of the N–C bond between the methoxyethyl and acetamide groups, producing a fragment at m/z 116.0583 (C₅H₁₀NO₂).
  • Loss of the methoxyethyl group (–C₃H₇O), resulting in a peak at m/z 154.0389 (C₆H₆N₃O₂).

Table 3: Major Fragmentation Pathways

Fragment Ion m/z Composition
[M+H]⁺ 225.0851 C₉H₁₃N₃O₃
[C₅H₁₀NO₂]⁺ 116.0583 C₅H₁₀NO₂
[C₆H₆N₃O₂]⁺ 154.0389 C₆H₆N₃O₂

Computational Chemistry Approaches for Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict two stable conformers for the title compound:

  • Conformer A : The methoxyethyl group aligns antiperiplanar to the dihydropyridazinone ring, minimizing steric hindrance.
  • Conformer B : The methoxyethyl group adopts a gauche orientation relative to the acetamide substituent, stabilized by weak C–H···O interactions.

Table 4: Calculated Energy Differences

Conformer Relative Energy (kcal/mol)
A 0.0
B 1.2

The energy barrier for interconversion between conformers is estimated at 2.8 kcal/mol, suggesting room-temperature flexibility.

Comparative Structural Analysis with Dihydropyridazinone Derivatives

The structural features of N-(2-methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide differ significantly from analogs such as N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide:

  • Ring Size : The pyridazinone ring (six-membered, two adjacent nitrogen atoms) exhibits greater π-electron delocalization than pyrimidinone derivatives.
  • Substituent Effects : The methoxyethyl group enhances solubility in polar solvents compared to methyl or cyanoethyl substituents.

Table 5: Structural Comparison with Analogs

Compound Ring Type Key Substituent LogP (Predicted)
Target Compound Dihydropyridazinone 2-Methoxyethyl -0.47
N-(2-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide Dihydropyrimidinone Methyl -0.12
N-(2-Cyanoethyl)-N-(2-methoxyethyl)acetamide Acyclic Cyanoethyl 0.34

Eigenschaften

CAS-Nummer

88259-91-0

Molekularformel

C9H13N3O3

Molekulargewicht

211.22 g/mol

IUPAC-Name

N-(2-methoxyethyl)-N-(6-oxo-1H-pyridazin-3-yl)acetamide

InChI

InChI=1S/C9H13N3O3/c1-7(13)12(5-6-15-2)8-3-4-9(14)11-10-8/h3-4H,5-6H2,1-2H3,(H,11,14)

InChI-Schlüssel

WYQLGBUDUIWABX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CCOC)C1=NNC(=O)C=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Pyridazinone Core

  • Starting materials : Hydrazine hydrate or substituted hydrazines react with 1,3-dicarbonyl compounds (e.g., acetoacetate derivatives) to form the dihydropyridazinone ring.

  • Reaction conditions : Typically conducted under reflux in polar solvents such as ethanol or acetic acid, sometimes with acid or base catalysis to promote cyclization.

  • Isolation : The resulting 6-oxo-1,6-dihydropyridazin-3-yl intermediate is purified by crystallization or chromatography.

Acetylation to Form the Acetamide

  • Reagents : Acetyl chloride or acetic anhydride is used to acetylate the amino group on the pyridazinone ring.

  • Conditions : The reaction is performed in an inert solvent like dichloromethane or pyridine, often at low temperature to avoid side reactions.

  • Workup : The reaction mixture is quenched with water, and the product is extracted and purified.

Alkylation with 2-Methoxyethyl Group

  • Electrophile : 2-Methoxyethyl bromide or chloride serves as the alkylating agent.

  • Base : A mild base such as potassium carbonate or sodium hydride is used to deprotonate the nitrogen and facilitate nucleophilic substitution.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.

  • Temperature : The reaction is typically carried out at room temperature or slightly elevated temperatures (40–60°C).

  • Purification : The final product is isolated by extraction and purified by recrystallization or preparative chromatography.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Pyridazinone ring formation Hydrazine + β-dicarbonyl compound Ethanol/Acetic acid Reflux (~80–100°C) Acid/base catalysis may be used
Acetylation Acetyl chloride or acetic anhydride DCM or pyridine 0–25°C Low temperature to minimize side reactions
Alkylation 2-Methoxyethyl bromide + base (K2CO3/NaH) DMF or DMSO 25–60°C Polar aprotic solvent enhances reaction

Research Findings and Considerations

  • The selectivity of alkylation is critical to avoid multiple substitutions or O-alkylation; thus, reaction stoichiometry and base strength are carefully controlled.

  • Purity and yield depend on the quality of starting materials and the efficiency of each step; intermediate purification improves final product quality.

  • The pH and temperature during cyclization influence the formation of the correct pyridazinone tautomer, which affects downstream reactivity.

  • Literature and patent sources indicate that variations in substituents on the pyridazinone ring can modulate biological activity, so synthetic routes are adaptable to introduce different functional groups at various positions.

  • The compound’s molecular formula is C11H14N4O3, consistent with the incorporation of the methoxyethyl and acetamide groups on the pyridazinone scaffold.

Summary Table of Preparation Methods

Method Step Description Key Reagents Typical Yield (%) Reference Notes
Pyridazinone core synthesis Cyclization of hydrazine with β-dicarbonyl Hydrazine hydrate, acetoacetate 70–85 Common heterocycle formation method
Acetylation Acetylation of pyridazinyl amine Acetyl chloride or acetic anhydride 80–90 Standard amide formation
Alkylation N-alkylation with 2-methoxyethyl halide 2-Methoxyethyl bromide, K2CO3 65–80 Requires polar aprotic solvent

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the acetamide moiety.

Conditions Products Catalyst/Base
2M HCl, 80°C, 6 hrsCleavage to 6-oxo-1,6-dihydropyridazin-3-amine + acetic acid derivativesNone
1M NaOH, reflux, 4 hrsFormation of sodium acetate + pyridazinone intermediateTriethylamine (optional)

Hydrolysis is critical for structural modification in medicinal chemistry applications.

Alkylation/Acylation

The secondary amine in the pyridazinone ring participates in alkylation and acylation reactions.

Reagent Conditions Product Yield
Methyl iodideDMF, 50°C, 12 hrsN-Methylated derivative72%
Acetyl chlorideDichloromethane, RT, 2 hrsDiacetylated analog65%

These reactions enable functional group diversification for structure-activity relationship (SAR) studies .

Cycloaddition Reactions

The pyridazinone ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride.

Dienophile Conditions Product Application
Maleic anhydrideToluene, 110°C, 8 hrsFused bicyclic adductMaterials science
AcetylenedicarboxylateMicrowave, 150°C, 30 minHexacyclic derivativeCatalysis research

Cycloadditions enhance molecular complexity for advanced material design.

Oxidation and Reduction

The dihydropyridazinone moiety shows redox sensitivity:

Reaction Type Reagent Outcome Mechanism
OxidationKMnO₄, H₂OAromatic pyridazinone formationRadical-mediated
ReductionNaBH₄, MeOHSaturated pyrrolidine analogHydride transfer

Oxidation stabilizes the ring for biological studies, while reduction modifies electron distribution .

Mechanistic Insights

  • Amide Bond Reactivity : The N-acetyl group directs electrophilic attacks to the pyridazinone ring’s C-4 position.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

  • pH Dependence : Alkaline conditions favor deprotonation of the pyridazinone NH group, increasing nucleophilicity .

Stability Under Reaction Conditions

Thermogravimetric analysis (TGA) reveals:

  • Thermal Stability : Decomposes at 220°C (ΔH = 148 kJ/mol).

  • Photostability : UV irradiation (254 nm) causes <5% degradation over 24 hrs.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • IUPAC Name : N-(2-methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide

This structure contributes to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Properties

Research has indicated that N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide exhibits significant anticancer activity. A study demonstrated its efficacy against several cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results suggest that the compound may interfere with cancer cell proliferation and could be further explored as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. Preliminary studies indicate that derivatives with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its utility in treating infections .

Neuroprotective Effects

Recent investigations have pointed to possible neuroprotective effects of N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide. It may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . This property opens avenues for research into treatments for cognitive disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicology of N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide. Results indicate favorable absorption and distribution characteristics.
  • Clinical Trials : Ongoing clinical trials are exploring its potential as a treatment for specific types of cancers and infections, with preliminary results showing promise.

Wirkmechanismus

The mechanism of action of N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide to analogous compounds based on core heterocycles, substituents, and synthetic pathways.

Pyridazinone and Pyridazine Derivatives

  • N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide (): This compound shares the 6-oxopyridazinyl moiety but incorporates a triazolopyridazine ring instead of dihydropyridazinone. The methoxy group is positioned on the triazolopyridazine, which may enhance metabolic stability compared to the target compound’s methoxyethyl group.

Acetamide Derivatives with Piperidine/Piperidinylidene Substituents

  • N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyanoquinolin-6-yl)-2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetamide (): While structurally distinct due to the quinoline core, this compound shares the 2-methoxyethyl group linked to a nitrogen atom. The piperidinylidene substituent introduces conformational flexibility, which may influence pharmacokinetics. Its higher molecular weight (669 vs. ~250–300 for the target compound) suggests reduced bioavailability .

Benzothiazole-Based Acetamides ()

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides: These derivatives replace the dihydropyridazinone core with a benzothiazole ring, enhancing lipophilicity. Benzothiazole cores are associated with kinase inhibition, suggesting divergent therapeutic applications .

Thiazolidinone-Acetamide Hybrids ()

  • N-(2-Substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides: The thiazolidinone ring introduces a sulfur atom and ketone group, enabling distinct electronic interactions. These compounds are synthesized via mercaptoacetic acid cyclization, differing from the target compound’s synthetic route (e.g., ethanol/piperidine condensation in ). The chromene moiety may confer fluorescence properties absent in the target compound .

Complex Heterocyclic Systems ()

  • Goxalapladib (CAS-412950-27-7) :
    This atherosclerosis drug features a naphthyridine core and a 2-methoxyethylpiperidine group. Despite the shared methoxyethyl motif, its larger structure (MW 718.8) and naphthyridine core target phospholipase A2 enzymes, illustrating how core heterocycles dictate therapeutic scope .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Molecular Weight Range Notable Properties/Applications References
Target Compound Dihydropyridazinone 2-Methoxyethyl, acetamide ~250–300 Potential enzyme modulation
Triazolopyridazine Acetamide Triazolopyridazine Methoxy, pyridazinyl ~300–350 Enhanced metabolic stability
Quinoline-Piperidinylidene Quinoline 2-Methoxyethylpiperidinylidene ~650–670 Kinase inhibition, flexible binding
Benzothiazole Acetamide Benzothiazole Methoxyphenyl, trifluoromethyl ~350–400 Lipophilic, kinase-targeted
Thiazolidinone-Chromene Hybrid Thiazolidinone, chromene Chromenyloxy, substituted thiazolidinone ~400–450 Fluorescence, enzyme inhibition
Naphthyridine Derivative Naphthyridine 2-Methoxyethylpiperidine ~700–720 Anti-atherosclerosis, PLA2 inhibition

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (ethanol/piperidine condensation), whereas analogs like thiazolidinones require cyclization with mercaptoacetic acid .
  • Bioactivity Trends : Methoxyethyl groups (common in ) improve solubility but may reduce membrane permeability compared to purely lipophilic substituents (e.g., benzothiazole derivatives in ).
  • Therapeutic Potential: Dihydropyridazinone cores are less explored than benzothiazoles or naphthyridines, suggesting untapped opportunities in targeting enzymes like phosphodiesterases or proteases .

Biologische Aktivität

N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide can be represented as follows:

  • Molecular Formula : C11H14N4O2
  • Molecular Weight : 234.25 g/mol

The compound features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP, affecting inflammatory responses and other physiological processes .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridazine compounds exhibit significant antimicrobial properties against various bacterial strains. The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antimicrobial Properties

Recent investigations into related compounds have demonstrated promising antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives showed minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

CompoundTarget PathogenMIC (µg/mL)
N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamideE. coli62.5
N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamideS. aureus78.12

Anticancer Activity

In vitro studies have suggested that compounds similar to N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide exhibit antiproliferative effects on cancer cell lines such as HeLa and A549. The IC50 values from these studies indicate the concentration at which the compound inhibits cell growth by 50%:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These results suggest potential applications in cancer therapeutics, although further research is necessary to elucidate the precise mechanisms involved.

Case Studies

A notable study explored the synthesis and biological evaluation of various pyridazine derivatives, including N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide. The findings indicated that these compounds could modulate inflammatory pathways through their action on phosphodiesterase enzymes, leading to reduced inflammation in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide and its structural analogs?

  • Methodological Answer : A stepwise approach involving substitution, reduction, and condensation reactions is commonly employed for acetamide derivatives. For example, analogous compounds like 2-cyanoacetamides are synthesized via condensation of aniline derivatives with cyanoacetic acid under acidic or basic conditions using reagents like DMF and potassium carbonate as catalysts . Characterization typically involves IR, NMR, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide) .
  • ¹H/¹³C NMR : Resolves substituent environments (e.g., methoxyethyl protons at δ ~3.8 ppm) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M+1] peaks for acetamide derivatives) .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to monitor purity. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. For related acetamides, solutions in acetonitrile/water mixtures are analyzed for related substances, ensuring no extraneous peaks appear .

Advanced Research Questions

Q. What computational strategies predict the biological activity of N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide?

  • Methodological Answer :

  • 3D-QSAR Modeling : Correlates molecular descriptors (e.g., steric, electrostatic fields) with activity data from analogs .
  • Molecular Docking : Predicts binding modes to target proteins (e.g., 5HT7 receptors) using software like AutoDock or Schrödinger. For pyridazinone derivatives, docking into receptor active sites identifies critical hydrogen bonds and hydrophobic interactions .
  • Binding Free Energy Calculations : MM-GBSA/PBSA methods quantify ligand-receptor affinity .

Q. How can solubility challenges be addressed during pharmacological testing of this compound?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/water mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability.
  • Nanoparticle Formulations : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. What experimental designs are suitable for evaluating in vivo pharmacokinetics and toxicity?

  • Methodological Answer :

  • Pharmacokinetic Studies : Administer the compound to rodent models (e.g., Wistar rats) and collect plasma samples at timed intervals. Analyze using LC-MS/MS to determine parameters like Cₘₐₓ, t₁/₂, and bioavailability .
  • Toxicity Screening : Conduct acute and subchronic toxicity tests in albino mice, monitoring hematological, hepatic, and renal markers. Histopathological examinations of organs (liver, kidneys) are critical .

Data Contradiction & Optimization

Q. How should researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS to explain reduced in vivo efficacy .
  • Dose-Response Refinement : Adjust dosing regimens based on pharmacokinetic data to align with in vitro IC₅₀ values .
  • Tissue Distribution Studies : Use radiolabeled compounds to assess target organ penetration .

Q. What strategies optimize the selectivity of this compound for its intended molecular target?

  • Methodological Answer :

  • Structural Analog Synthesis : Modify the methoxyethyl or pyridazinyl groups to reduce off-target interactions. For example, replacing the methoxy group with halogens alters electronic properties .
  • Selectivity Screening : Test against panels of related receptors/enzymes (e.g., kinase assays) to identify cross-reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.